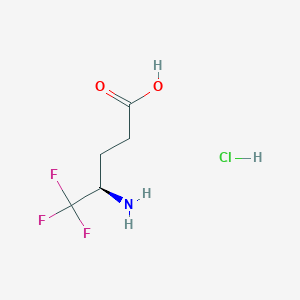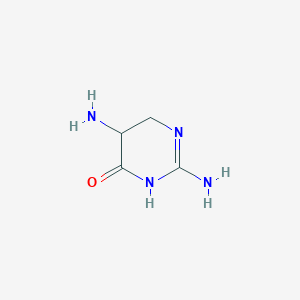
2,5-Diamino-5,6-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydropyrimidinone or DHPM , is a heterocyclic organic compound. Its chemical formula is
C4H6N4O
, and it features a six-membered ring containing two nitrogen atoms and one oxygen atom. The compound’s systematic IUPAC name reflects its structure: it is a dihydro derivative of pyrimidinone.Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of Dihydropyrimidinone. One common method involves the Biginelli reaction, which combines an aldehyde or ketone, urea, and an acidic catalyst (such as acetic acid) to yield DHPM. The reaction proceeds through a multicomponent condensation, resulting in the formation of the dihydropyrimidinone ring system.
Industrial Production: In industry, Dihydropyrimidinone is often synthesized using modified versions of the Biginelli reaction. These processes are efficient and scalable, making them suitable for large-scale production. The compound finds applications in pharmaceuticals, agrochemicals, and other fields.
Analyse Des Réactions Chimiques
Reactivity: Dihydropyrimidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidinones.
Reduction: Reduction of DHPM leads to tetrahydropyrimidines.
Substitution: Nucleophilic substitution reactions occur at the C-6 position.
Condensation: DHPM can participate in condensation reactions with various electrophiles.
- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or hydrogen peroxide (H2O2
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Alkyl halides or other nucleophiles.
Condensation: Aldehydes or ketones, urea, and acidic catalysts.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation yields pyrimidinones, while reduction leads to tetrahydropyrimidines.
Applications De Recherche Scientifique
Dihydropyrimidinone has diverse applications:
Medicine: It serves as a scaffold for drug development. Some DHPM derivatives exhibit antitumor, antiviral, and anti-inflammatory properties.
Chemical Biology: Researchers use DHPM-based compounds as probes to study biological processes.
Industry: DHPM derivatives find use in agrochemicals and materials science.
Mécanisme D'action
The exact mechanism by which Dihydropyrimidinone exerts its effects varies based on the specific derivative. some compounds act as enzyme inhibitors, modulating key pathways in cellular processes.
Comparaison Avec Des Composés Similaires
Dihydropyrimidinone shares similarities with other heterocyclic compounds, such as pyrimidinones and pyrimidines. Its unique feature lies in the dihydro ring, which distinguishes it from fully aromatic pyrimidines.
: Biginelli, P. (1893). Gazzetta Chimica Italiana, 23, 360–416. : Kappe, C. O. (2000). European Journal of Organic Chemistry, 1999(11), 2801–2816. : Kumar, D., & Kumar, S. (2013). Mini-Reviews in Medicinal Chemistry, 13(2), 202–213.
Propriétés
Formule moléculaire |
C4H8N4O |
|---|---|
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2,5-diamino-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H8N4O/c5-2-1-7-4(6)8-3(2)9/h2H,1,5H2,(H3,6,7,8,9) |
Clé InChI |
YBZUJSGPOVUZSQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)NC(=N1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


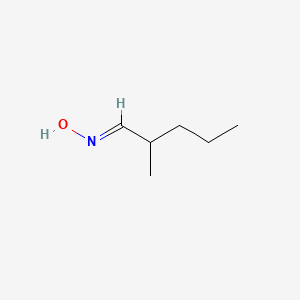
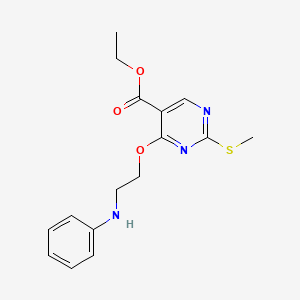
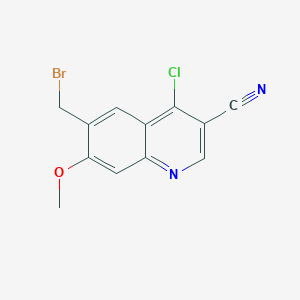
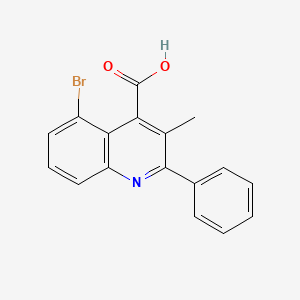
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
![2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol](/img/structure/B13100066.png)
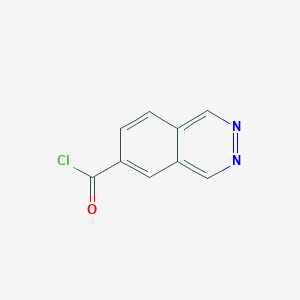

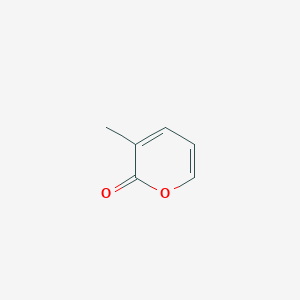


![Ethyl 6-[4-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]phenyl]-6-oxohexanoate](/img/structure/B13100114.png)

